methyl 2-{[(7-chloro-2H-1,3-benzodioxol-5-yl)methyl]amino}acetate hydrochloride
Overview
Description
Methyl 2-{[(7-chloro-2H-1,3-benzodioxol-5-yl)methyl]amino}acetate hydrochloride is a chemical compound with the molecular formula C11H13Cl2NO4. It is a derivative of benzodioxole, a heterocyclic compound containing a methylenedioxy functional group.
Mechanism of Action
Target of Action
Many related compounds containing the methylenedioxyphenyl group are bioactive and found in pesticides and pharmaceuticals .
Mode of Action
It is known that many compounds with similar structures interact with their targets to induce changes at the molecular level .
Biochemical Pathways
Related compounds have been shown to interact with various biochemical pathways, leading to downstream effects .
Result of Action
Related compounds have been shown to exhibit good selectivity between cancer cells and normal cells .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of methyl 2-{[(7-chloro-2H-1,3-benzodioxol-5-yl)methyl]amino}acetate hydrochloride .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2-{[(7-chloro-2H-1,3-benzodioxol-5-yl)methyl]amino}acetate hydrochloride typically involves the following steps:
Starting Materials: The synthesis begins with 7-chloro-2H-1,3-benzodioxole and methylamine.
Reaction Conditions: The reaction is carried out in the presence of a suitable solvent, such as methanol or ethanol, under reflux conditions.
Formation of Intermediate: The intermediate compound is formed by the reaction of 7-chloro-2H-1,3-benzodioxole with methylamine.
Esterification: The intermediate is then esterified with chloroacetic acid to form the final product, this compound.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-{[(7-chloro-2H-1,3-benzodioxol-5-yl)methyl]amino}acetate hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can undergo substitution reactions, where the chlorine atom is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Substitution reactions often involve nucleophiles like sodium hydroxide (NaOH) or potassium hydroxide (KOH).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives .
Scientific Research Applications
Methyl 2-{[(7-chloro-2H-1,3-benzodioxol-5-yl)methyl]amino}acetate hydrochloride has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including anticancer properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in cancer treatment.
Industry: It is used in the development of new materials and chemical processes
Comparison with Similar Compounds
Similar Compounds
1,3-Benzodioxole: A parent compound with similar structural features.
Indole Derivatives: Compounds with a similar heterocyclic structure and biological activities
Uniqueness
Methyl 2-{[(7-chloro-2H-1,3-benzodioxol-5-yl)methyl]amino}acetate hydrochloride is unique due to its specific substitution pattern and potential biological activities. Its unique structure allows for specific interactions with molecular targets, making it a valuable compound in scientific research .
Properties
IUPAC Name |
methyl 2-[(7-chloro-1,3-benzodioxol-5-yl)methylamino]acetate;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12ClNO4.ClH/c1-15-10(14)5-13-4-7-2-8(12)11-9(3-7)16-6-17-11;/h2-3,13H,4-6H2,1H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TWVYHNCPTYTPHD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CNCC1=CC2=C(C(=C1)Cl)OCO2.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13Cl2NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.